4-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often involve the use of deep eutectic solvents and green chemistry principles to enhance yield and reduce environmental impact.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzopyran derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Known for its use in the synthesis of muscle relaxants and other pharmaceuticals.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Investigated for its structural and vibrational properties.
3,4-Dimethoxyphenethylamine:
Uniqueness
4-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2H-1-benzopyran-2-one stands out due to its unique benzopyran structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
88126-50-5 |
---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-8-16(24-4)19-13(10-18(20)25-17(19)9-12)11-5-6-14(22-2)15(7-11)23-3/h5-10H,1-4H3 |
InChI Key |
ISGCRTXQJLZTNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.